REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:11]3[CH2:12][N:13](C(=O)C)[CH2:14][CH2:15][C:10]3(N3CCCC3)[O:9][N:8]=2)=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[OH-].[Na+]>O>[N:1]1[CH:2]=[CH:3][C:4]([C:7]2[C:11]3[CH2:12][NH:13][CH2:14][CH2:15][C:10]=3[O:9][N:8]=2)=[CH:5][CH:6]=1 |f:2.3|
|
Name
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1-(3-(Pyridin-4-yl)-7a-(pyrrolidin-1-yl)-3a,4,7,7a-tetrahydroisoxazolo[4,5-c]pyridin-5(6H)-yl)ethanone
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Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C1=NOC2(C1CN(CC2)C(C)=O)N2CCCC2
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Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
14 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added
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Type
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TEMPERATURE
|
Details
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The reaction mixture was refluxed for 5 hours
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Duration
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5 h
|
Type
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TEMPERATURE
|
Details
|
cooled with an ice bath
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (10 ml) was added to the residue
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered out with suction
|
Type
|
EXTRACTION
|
Details
|
the mother liquor was extracted with ethyl acetate (4×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)C1=NOC2=C1CNCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |